molecular formula C12H17BFNO2 B1442318 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1231892-80-0

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1442318
CAS No.: 1231892-80-0
M. Wt: 237.08 g/mol
InChI Key: JQYPICYMRVGSCU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C12H17BFNO2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPICYMRVGSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H17_{17}BFNO2_2
  • CAS Number : 58164434
  • Molar Mass : 233.08 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity
    • The compound has shown promising results against various strains of bacteria. For instance, it exhibited inhibitory effects on multidrug-resistant Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Anticancer Properties
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it showed a significant reduction in cell viability in MDA-MB-231 triple-negative breast cancer cells with an IC50_{50} value of approximately 0.126 μM . The selectivity index was favorable compared to non-cancerous cell lines .
  • Mechanisms of Action
    • The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. It has been observed to increase levels of caspase 9 in treated samples, indicating a potential apoptotic pathway activation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50_{50} ValueReference
AntimicrobialStaphylococcus aureus4–8 μg/mL
AnticancerMDA-MB-231 (breast cancer)0.126 μM
AnticancerMCF7 (breast cancer)IC50_{50}: 17.02 μM
AnticancerNon-cancerous MCF10AIC50_{50}: ~20-fold higher

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various compounds including this compound:

  • The compound was administered to mice inoculated with MDA-MB-231 cells. It resulted in a marked reduction in tumor metastasis compared to control groups.
  • The pharmacodynamic effects were measured by assessing tumor size and survival rates over a period of 30 days .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound exhibits moderate exposure with a peak concentration (Cmax_{max}) of approximately 592 ± 62 mg/mL after intravenous administration. The clearance rate was recorded at about 82.7 ± 1.97 mL/h/kg . Importantly, no acute toxicity was observed in animal models at high doses (up to 2000 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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